“4-Bromo-2-(methylamino)benzonitrile” is a chemical compound with the molecular formula C8H7BrN2. It has a molecular weight of 211.06. The compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies.
Molecular Structure Analysis
The InChI code for “4-Bromo-2-(methylamino)benzonitrile” is 1S/C8H7BrN2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,11H,1H3. The compound’s structure can be viewed using specific software.
The compound is solid at room temperature. It has a density of 1.5±0.1 g/cm3, a boiling point of 259.0±20.0 °C at 760 mmHg, and a flash point of 110.4±21.8 °C.
Synthesis Analysis
One of the efficient synthesis routes for 4-Bromo-2-(methylamino)benzonitrile starts with commercially available 4-bromo-2-fluorobenzonitrile. [] This starting material undergoes nucleophilic aromatic substitution with methylamine. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) at elevated temperatures. The use of a base, such as potassium carbonate or cesium carbonate, facilitates the reaction.
Applications
Building block for dual aromatase–steroid sulfatase inhibitors (DASIs): Researchers have utilized 4-Bromo-2-(methylamino)benzonitrile as a starting material for synthesizing bicyclic derivatives designed to inhibit both aromatase and steroid sulfatase (STS) enzymes. [] These DASIs hold promise for treating hormone-dependent breast cancer.
Component in complex organic molecules: This compound acts as a precursor in synthesizing complex organic molecules with potential therapeutic applications. For example, it is incorporated into a compound undergoing research for its antitumor properties. []
Precursor for fluorescent probes in Alzheimer's disease research: Studies suggest that derivatives of 4-Bromo-2-(methylamino)benzonitrile, particularly those with halogen substitutions, exhibit high affinity for specific binding sites on β-amyloid peptide (Aβ) fibrils. [] These findings highlight their potential as fluorescent probes for studying Aβ aggregation and developing imaging agents for Alzheimer's disease.
Compound Description: This compound is a Schiff base ligand that has been used to synthesize zinc(II) and vanadium(V) complexes. [] The complexes were evaluated for their antibacterial activity. []
Compound Description: NO-1886 is an antilipidemic agent. [] Metabolism studies in rats revealed that the major metabolic pathway of NO-1886 involves the mono-hydrolysis of the diethyl phosphonate group. []
Compound Description: This compound is a bromochromene derivative. [] X-ray crystallography revealed the compound's structure, including a shallow sofa conformation of the pyran ring. []
4-Bromo-2,6-dimethylbenzonitrile N-oxide
Compound Description: This compound is a benzonitrile N-oxide derivative that has been studied for its structural properties using X-ray crystallography. [] The study revealed a shorter N-O bond length compared to other N-oxides, indicating a partial triple bond character. []
Compound Description: The crystal structure of this compound, a trifluoromethylpyridine derivative, has been determined by X-ray crystallography. []
4-(Dimethylamino)benzonitrile (DMABN)
Compound Description: DMABN is an aminobenzonitrile known to exhibit dual fluorescence due to the presence of both locally excited (LE) and intramolecular charge transfer (ICT) states. [, , ] Its fluorescence properties are sensitive to temperature and solvent polarity. [, ]
4-(Methylamino)benzonitrile (MABN)
4-Aminobenzonitrile (ABN)
Compound Description: ABN, another member of the aminobenzonitrile group, displays temperature-dependent fluorescence behavior similar to DMABN and MABN. [] This compound also exhibits only LE fluorescence, similar to MABN. []
Compound Description: This compound is a Schiff base formed from the condensation of a benzaldehyde derivative and a benzonitrile derivative. [] Structural analysis of the compound revealed intramolecular hydrogen bonding and planar conformation. []
5-(p-Bromophenyl)-3-phenyl-2-isoxazoline
Compound Description: This isoxazoline derivative was investigated for its potential as a SARS-CoV-2 inhibitor through molecular docking studies. []
4,5-Diamino-2-(trifluoromethyl)benzonitrile
Compound Description: This compound is a benzonitrile derivative with diamino and trifluoromethyl substituents. It has been synthesized on a large scale for potential use in medicinal chemistry. []
5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine
Compound Description: Similar to compound 11, this is also a benzonitrile derivative with diamino and trifluoromethyl substituents and has been synthesized on a large scale. []
(Z)-2-((2-Bromo-1-phenylvinyl)oxy)benzonitrile
Compound Description: The structure of this benzonitrile derivative has been elucidated by X-ray crystallography, which confirmed the Z configuration of the double bond. []
Compound Description: This compound is an F-18 fluorobenzyl analogue of DASB (3-amino-4-(2-[11C]methylaminomethylphenylsulfanyl)benzonitrile) designed as a potential PET radioligand for imaging serotonin transporters. [] It demonstrated modifications in in vitro and in vivo biological properties compared to DASB. []
Compound Description: This pyridinecarboxamide derivative is a potent antagonist of both serotonin 5-HT3 and dopamine D2 receptors and has been investigated for its potential as a broad-spectrum antiemetic agent. [, , ]
Ethyl 3-(2-Pyrimidylamino)crotonate
Compound Description: This compound is a pyrimidinylaminocrotonate derivative. NMR studies revealed that this compound primarily exists in the Z isomeric form in both CDCl3 and DMSO solutions. []
Ethyl 3-(5-Bromo-3-pyridylamino)crotonate
Compound Description: Similar to compound 16, this compound is also a crotonate ester, but with a bromopyridyl substituent. It was also found to exist primarily in the Z isomeric form in solution based on NMR studies. []
N-(2-Pyrimidyl)-3-(methylamino)crotonamide
Compound Description: This compound is a pyrimidyl-substituted crotonamide derivative. It exhibits isomerism, existing as a mixture of Z and E isomers in DMSO solutions. []
N-(4-Methyl-2-pyridyl)-3-(methylamino)crotonamide
Compound Description: This compound is a methylpyridyl-substituted crotonamide derivative. Similar to compound 18, it exists as a mixture of Z and E isomers in DMSO solutions. []
2-Methylamino-5,6-diphenyl-6H-3,4-thiadiazine
Compound Description: This compound is a thiadiazine derivative synthesized via the cyclocondensation of 4-methylthiosemicarbazide with 2-bromo-1,2-diphenylethan-1-one. []
Compound Description: This compound is a dihydrothiazole derivative synthesized through a similar cyclocondensation reaction as compound 20, using 4-methylthiosemicarbazide and 2-bromo-1,2-diphenylethan-1-one as starting materials. []
Compound Description: This compound is another thiophene derivative that exhibited potent inhibitory activity against AA, CIA, hyperalgesia, and tumor necrosis factor-alpha production. []
Compound Description: A-278637 is a novel, potent, and selective ATP-sensitive potassium channel opener (KCO) that has been shown to be effective in suppressing urinary bladder contractions in vitro and in vivo. [, ] It exhibits greater bladder selectivity compared to other KCOs. []
Compound Description: This compound represents a series of pyrimidine derivatives synthesized and evaluated for anti-inflammatory activity. [] Some derivatives exhibited significant anti-inflammatory activity in the carrageenan-induced rat paw edema model. []
Compound Description: Similar to compound 25, this compound also represents a series of pyrimidine derivatives investigated for their anti-inflammatory properties. [] Certain derivatives within this series showed significant anti-inflammatory activity in the carrageenan-induced rat paw edema model. []
Compound Description: This series of compounds, including derivatives like 2-(N-benzyl-N-methylamino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitro-2-pyridyl)-3,5-pyridinedicarboxylate (2b), exhibited hypotensive activity. [] Some derivatives showed longer durations of action compared to the reference drug nicardipine. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.